2-(邻甲苯基)吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

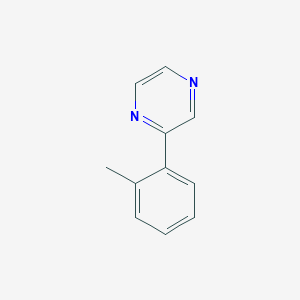

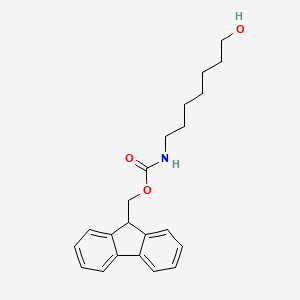

2-(o-Tolyl)pyrazine is a chemical compound with the molecular formula C11H10N2 . It is a derivative of pyrazine, a basic structure in many pharmaceuticals and organic materials .

Molecular Structure Analysis

The molecular structure of 2-(o-Tolyl)pyrazine consists of a pyrazine ring attached to a tolyl group. Pyrazine is a six-membered heterocyclic compound with two nitrogen atoms . The tolyl group is a methyl-substituted phenyl group .

Chemical Reactions Analysis

While specific chemical reactions involving 2-(o-Tolyl)pyrazine are not detailed in the search results, pyrazine derivatives are known to exhibit a wide range of chemical properties . For instance, they can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .

Physical And Chemical Properties Analysis

Pyrazine, the core structure of 2-(o-Tolyl)pyrazine, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .

科学研究应用

DNA 结合和抗菌特性:吡嗪衍生物(包括与 2-(邻甲苯基)吡嗪结构相似的衍生物)已被研究其与 DNA 结合的特性及其抗菌作用。一项研究发现,某些吡嗪衍生物对 DNA 表现出高亲和力,并且对人体细胞没有毒性,表明具有临床应用的潜力 (Mech-Warda 等,2022).

合成方法:吡嗪衍生物的制备方法对其在各个领域的应用至关重要。一项研究重点关注了从其钾盐制备吡嗪 2,3-二羧酸,强调了合成技术在制药和食品工业中的重要性 (Sridhar 和 Palaniappan, 1989).

微生物代谢:研究探索了细菌和真菌合成和降解吡嗪的过程,从而创造出新型分子。这突出了微生物在吡嗪代谢中的重要作用,这在食品、农业和医学中具有广泛的应用 (Rajini 等,2011).

在美拉德反应中的作用:吡嗪是美拉德反应中的关键化合物,有助于许多产品的香气。一项研究调查了不同形式的蛋白质和氨基酸如何影响吡嗪的形成,突出了肽在这个过程中的被低估的作用 (Scalone 等,2015).

药理特性:吡嗪衍生物已被发现具有多种药理特性,包括抗菌、抗真菌和抗癌作用。这推动了对这些化合物的研究兴趣增加 (Ferreira 和 Kaiser, 2012).

分子动力学研究:还对吡嗪的分子动力学进行了研究,包括其电子态和振动模式。此类研究提供了对吡嗪衍生物的物理和化学性质的更深入了解 (Raab 等,1999).

缓蚀:吡嗪衍生物已被研究其作为缓蚀剂的潜力。利用量子化学计算和分子动力学模拟的研究探索了它们在保护钢表面免受腐蚀方面的有效性 (Obot 和 Gasem, 2014).

光电应用:吡嗪在有机光电材料中的应用已被探索,研究重点是吡嗪衍生物的合成及其在该领域的潜在应用 (Meti 等,2017).

作用机制

Target of Action

The primary target of 2-(o-Tolyl)pyrazine, also known as 2-(2-methylphenyl)pyrazine, is involved in the process of ketone-directed ortho C−H arylation . This compound acts as a ligand and enhances the efficiency of this process . The increased catalytic activity is attributed to the formation of a cyclometallated complex containing the NC-type ligand .

Mode of Action

2-(o-Tolyl)pyrazine interacts with its targets by forming a cyclometallated complex with the NC-type ligand . This complex formation accelerates the ortho-arylation of the ketone substrate . The addition of a catalytic amount of an NC-type ligand improves the ketone-directed ortho C−H arylation, while a full equivalent shuts down the transformation .

Biochemical Pathways

It is known that the compound plays a role in the ortho c−h arylation of ketone substrates . This suggests that it may influence pathways related to ketone metabolism and aromatic compound synthesis.

Pharmacokinetics

Given its role in enhancing the efficiency of ketone-directed ortho c−h arylation , it can be inferred that it may have good bioavailability and metabolic stability

Result of Action

The primary result of the action of 2-(o-Tolyl)pyrazine is the enhanced efficiency of ketone-directed ortho C−H arylation . This leads to increased catalytic activity and the acceleration of the ortho-arylation of the ketone substrate .

Action Environment

The action of 2-(o-Tolyl)pyrazine can be influenced by various environmental factors. For instance, the presence of other ligands and the concentration of the NC-type ligand can affect the compound’s efficacy . Additionally, factors such as temperature, pH, and the presence of other chemical species in the reaction environment may also influence the stability and action of 2-(o-Tolyl)pyrazine.

生化分析

Biochemical Properties

These properties contribute to unique applications in molecular recognition .

Cellular Effects

The cellular effects of 2-(o-Tolyl)pyrazine are currently under investigation. It has been observed that pyrazines can have a variety of effects on cells. For example, some pyrazines have been found to have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Molecular Mechanism

The exact molecular mechanism of action of 2-(o-Tolyl)pyrazine is not yet fully understood. It is known that pyrazines can interact with various biomolecules. For instance, in a study on ketone-directed ortho C−H arylation, it was found that the addition of a catalytic amount of an NC-type ligand, such as 2-(o-Tolyl)pyrazine, significantly enhances the reaction .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazines can vary over time, depending on factors such as concentration, exposure time, and environmental conditions .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 2-(o-Tolyl)pyrazine in animal models. It is known that the effects of pyrazines can vary with different dosages, and toxic or adverse effects may be observed at high doses .

Metabolic Pathways

The metabolic pathways involving 2-(o-Tolyl)pyrazine are not yet fully understood. It is known that pyrazines can be involved in various metabolic processes. For instance, pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

Transport and Distribution

It is known that pyrazines can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyrazines can be localized in various subcellular compartments, depending on their physicochemical properties and interactions with other biomolecules .

属性

IUPAC Name |

2-(2-methylphenyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBGXCVUYBNYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B2910380.png)

![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910390.png)

![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)

![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)

![2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2910398.png)

![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)

![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)